
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. CCMB has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide exerts its biological effects by inhibiting specific enzymes in the body. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide increases the levels of acetylcholine in the brain, which can improve memory and cognitive function. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide inhibits specific enzymes in the body, as mentioned earlier. Physiologically, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to improve memory and cognitive function by increasing the levels of acetylcholine in the brain. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity. However, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide may have off-target effects on other enzymes in the body, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide. One potential area of research is the development of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide derivatives that exhibit improved biological activity and reduced off-target effects. Another area of research is the investigation of the long-term effects of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide on the body, particularly with regards to its potential use in the treatment of Alzheimer's disease. Additionally, 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide could be investigated for its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-cyanophenylamine. The resulting product is purified through recrystallization to obtain 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide in high purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in drug discovery. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use in the treatment of Alzheimer's disease. 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-7-13(14(16)8-10)15(19)18-12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMESBQMPIIAQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-cyanophenyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

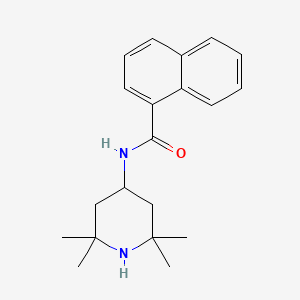

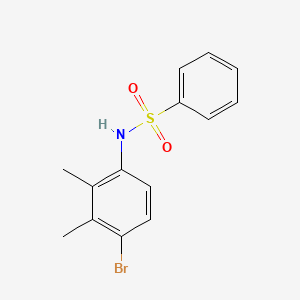
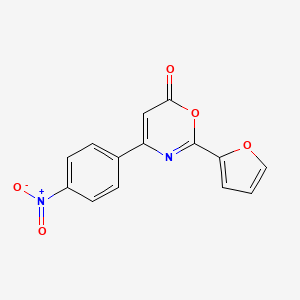
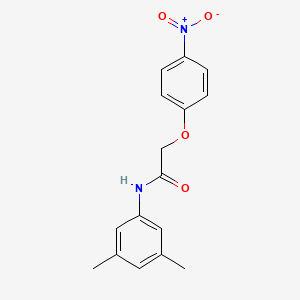
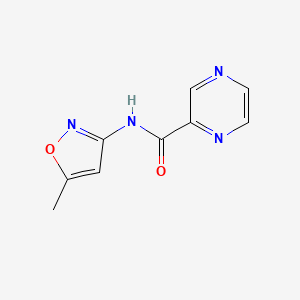

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)
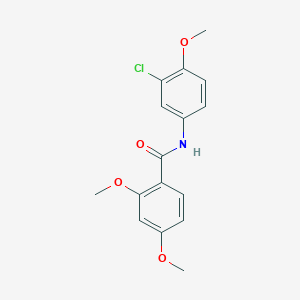
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)